5,5-Difluorohexan-1-ol
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Overview
Description
5,5-Difluorohexan-1-ol: is an organic compound with the molecular formula C6H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the fifth carbon in a six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorohexan-1-ol can be achieved through several methods. One common approach involves the fluorination of hexan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically proceeds under mild conditions, with the fluorinating agent converting the hydroxyl group into a difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 5,5-difluorohexane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 5,5-Difluorohexanal or 5,5-difluorohexanoic acid.
Reduction: 5,5-Difluorohexane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5,5-Difluorohexan-1-ol is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential to enhance the pharmacokinetic properties of drugs. The presence of fluorine atoms can improve metabolic stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5,5-Difluorohexan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
5,5-Difluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Fluorohexan-1-ol: Contains only one fluorine atom, resulting in different chemical and physical properties.
Hexan-1-ol: Non-fluorinated analog, with different reactivity and applications.
Uniqueness: 5,5-Difluorohexan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated or mono-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,5-difluorohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-6(7,8)4-2-3-5-9/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYJSMQIKPYOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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